4,7-Difluoro-2-hydroxymethylbenzofuran
Description
General Significance of Benzofuran (B130515) Scaffolds in Modern Chemical Research
Benzofuran, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a fundamental structural unit in numerous bioactive molecules. nih.govmdpi.com Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties. nih.govmdpi.com This wide range of biological activities has made the benzofuran scaffold a focal point for medicinal chemists and drug discovery programs.
The structural rigidity of the benzofuran nucleus provides a stable platform for the introduction of various functional groups, allowing for the fine-tuning of its biological and physicochemical properties. Researchers have developed numerous synthetic methodologies to access a diverse range of substituted benzofurans, further expanding the chemical space available for investigation. mdpi.com The presence of the benzofuran core in both natural products and clinically used drugs highlights its importance as a key pharmacophore.
Strategic Importance of Fluorine Substitution in Organic and Medicinal Chemistry
The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry, with a significant number of modern pharmaceuticals containing at least one fluorine atom. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the characteristics of a molecule.
Strategic fluorination can lead to improvements in several key drug-like properties:
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by enzymes. This can increase the half-life of a drug in the body.
Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.
Lipophilicity and Permeability: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
pKa Modulation: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can affect a compound's solubility and pharmacokinetic profile.
The predictable and often beneficial effects of fluorine substitution have made it an indispensable tool for optimizing lead compounds in drug discovery.
Positioning of 4,7-Difluoro-2-hydroxymethylbenzofuran as a Research Subject and Key Motif
While the broader classes of benzofurans and fluorinated organic compounds are well-established in the scientific literature, specific information on This compound is limited. This suggests that it is likely a niche chemical used as a building block or intermediate in the synthesis of more complex molecules rather than a primary subject of extensive research.
The structure of this compound combines the key features discussed above: a benzofuran core, fluorine substituents, and a hydroxymethyl group. The difluoro substitution at the 4 and 7 positions of the benzene ring is expected to significantly impact the molecule's electronic properties and metabolic stability. The hydroxymethyl group at the 2-position of the furan ring provides a reactive handle for further chemical modifications, making it a potentially valuable intermediate for the synthesis of a variety of derivatives.
Given the lack of extensive dedicated research on this specific compound, its primary role in the scientific landscape is likely that of a specialized reagent. Researchers may synthesize or procure this compound to incorporate the 4,7-difluorobenzofuran motif into larger, more complex target molecules being investigated for specific biological activities. The strategic placement of the fluorine atoms and the reactive hydroxymethyl group makes it a tailored building block for creating novel fluorinated benzofuran derivatives.
Below is a table summarizing the key structural features and their potential implications for research applications:
| Structural Feature | Potential Significance in Research |
| Benzofuran Core | Provides a rigid and biologically relevant scaffold. |
| 4,7-Difluoro Substitution | Enhances metabolic stability and modulates electronic properties. |
| 2-Hydroxymethyl Group | Offers a site for further chemical functionalization and derivatization. |
Structure
3D Structure
Properties
Molecular Formula |
C9H6F2O2 |
|---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
(4,7-difluoro-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C9H6F2O2/c10-7-1-2-8(11)9-6(7)3-5(4-12)13-9/h1-3,12H,4H2 |
InChI Key |
RFXXQWDLVXNHBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=C(O2)CO)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,7 Difluoro 2 Hydroxymethylbenzofuran and Its Derivatives
Comprehensive Retrosynthetic Analysis of the 4,7-Difluorobenzofuran Core Structure
A retrosynthetic analysis of 4,7-Difluoro-2-hydroxymethylbenzofuran dictates a strategy that logically disconnects the molecule into readily available starting materials. The primary disconnection targets the hydroxymethyl group at the C2 position. This group can be installed via the reduction of a corresponding C2-carbonyl precursor, such as a carboxylic acid ester or an aldehyde. This leads to the key intermediate, a 4,7-difluorobenzofuran-2-carboxylic acid derivative.
The next critical disconnection breaks the furan (B31954) ring, suggesting a cyclization strategy. A logical approach involves the formation of the O1–C2 bond or the C2–C3 bond. This disconnection points towards a key starting material: a suitably substituted 2,5-difluorophenol (B1295083). By starting with the difluorinated aromatic ring, the challenge of regioselective fluorination of a benzofuran (B130515) core, which can be complex and yield multiple isomers, is circumvented. The side chain required for cyclization can be introduced onto the phenol (B47542) via O-alkylation or C-alkylation, depending on the chosen cyclization strategy. This leads to precursors such as a 2,5-difluorophenoxy ketone or a propargyl ether of 2,5-difluorophenol. These precursors can then be cyclized to form the desired 4,7-difluorobenzofuran core, which can be further functionalized at the 2-position.
Contemporary Synthetic Routes to the 4,7-Difluorobenzofuran System
The forward synthesis of the 4,7-difluorobenzofuran system is contingent on two key stages: the formation of the benzofuran ring and the precise placement of the fluorine atoms.
Cyclization Strategies for Benzofuran Ring Formation
The construction of the benzofuran ring is a well-established field with numerous methodologies. For the synthesis of the 4,7-difluorobenzofuran core, these strategies would be adapted, starting from 2,5-difluorophenol.
One of the most common approaches involves the reaction of a phenol with an α-haloketone, followed by intramolecular cyclodehydration mdpi.com. In this case, 2,5-difluorophenol could be reacted with a suitable α-haloketone, such as chloroacetone, to form an intermediate ether, which is then cyclized under acidic or basic conditions.
Another powerful method is the palladium-catalyzed intramolecular cyclization of an ortho-alkynylphenol researchgate.net. The synthesis would begin with the O-alkylation of 2,5-difluorophenol with a propargyl halide to form the corresponding propargyl ether. This intermediate can then undergo a Sonogashira coupling followed by cyclization to yield the 2-substituted 4,7-difluorobenzofuran.
Transition-metal-free approaches are also viable. For instance, the cyclization of o-allylphenols can be achieved through oxidative cyclization mdpi.com. The synthesis of the required o-allyl-2,5-difluorophenol could be accomplished via a Claisen rearrangement of the corresponding allyl ether.
| Cyclization Strategy | Key Intermediate | Reagents and Conditions | Reference |
| Perkin Rearrangement | 3-Halocoumarin | NaOH, Ethanol, Microwave | researchgate.netnih.gov |
| Palladium-Catalyzed Cyclization | o-Alkynylphenol | Pd catalyst, base | researchgate.net |
| Acid-Catalyzed Dehydration | o-Hydroxybenzyl ketone | Strong acid (e.g., H2SO4) | researchgate.net |
| Oxidative Cyclization | o-Allylphenol | Pd(II) catalyst, oxidant | mdpi.com |
Regioselective Introduction of Fluorine Atoms
Achieving the specific 4,7-difluoro substitution pattern is most strategically accomplished by beginning the synthesis with a precursor that already contains the fluorine atoms in the desired positions. The use of 2,5-difluorophenol as the starting material directly installs the fluorine atoms in the correct orientation relative to the hydroxyl group, which will become the oxygen of the furan ring . Upon cyclization, this substitution pattern translates to the 4,7-difluorobenzofuran.
Direct fluorination of the benzofuran ring itself is generally less selective and can lead to a mixture of products, making it a less desirable synthetic route for this specific target.
Methodologies for the Introduction and Transformation of the Hydroxymethyl Group at the 2-Position
With the 4,7-difluorobenzofuran core constructed, the final key step is the introduction of the hydroxymethyl group at the 2-position.
Reduction Chemistry and Functional Group Interconversion Techniques
A common and effective method for installing a hydroxymethyl group on a heterocyclic ring is through the reduction of a corresponding carboxylic acid or its ester derivative. The synthesis of 4,7-difluorobenzofuran-2-carboxylic acid can be achieved through various cyclization routes that directly yield this functionality researchgate.netnih.gov.
Once the benzofuran-2-carboxylic acid or its ester is obtained, it can be reduced to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and esters to alcohols mdpi.com. In contrast, sodium borohydride (NaBH₄) is generally not strong enough for this transformation mdpi.com.
An alternative is the reduction of a 2-formylbenzofuran. This aldehyde can be synthesized directly or obtained from the corresponding carboxylic acid. The reduction of the aldehyde to the primary alcohol can be readily achieved using milder reducing agents such as sodium borohydride.
| Precursor Functional Group | Reducing Agent | Product | Key Considerations |
| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | 1° Alcohol | Strong, non-selective reducing agent. |
| Ester | Lithium Aluminum Hydride (LiAlH₄) | 1° Alcohol | Strong, non-selective reducing agent. |
| Ester | Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | Reaction must be kept at low temperatures (e.g., -78 °C) to prevent over-reduction. |
| Aldehyde | Sodium Borohydride (NaBH₄) | 1° Alcohol | Mild and selective for aldehydes and ketones. |
Protecting Group Strategies for Hydroxymethyl Functionality
In multi-step syntheses involving derivatives of this compound, it may be necessary to protect the hydroxyl group to prevent unwanted side reactions. The choice of protecting group depends on the reaction conditions of the subsequent steps.
Common protecting groups for primary alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. These are robust under a variety of conditions and are typically removed with a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF) libretexts.org.
Benzyl (B1604629) (Bn) ethers are another common choice, offering stability to both acidic and basic conditions. The benzyl group is typically removed by hydrogenolysis libretexts.org. Acetyl (Ac) or pivaloyl (Piv) esters can also be used, providing protection under acidic conditions and being readily removed by basic hydrolysis libretexts.org.
| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole (B134444) | Fluoride source (e.g., TBAF) |
| Benzyl ether | Bn | BnBr, base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) |
| Acetyl ester | Ac | Ac₂O, pyridine or DMAP | Base (e.g., K₂CO₃, MeOH) or Acid |
| Methoxymethyl ether | MOM | MOM-Cl, base (e.g., DIPEA) | Acid (e.g., HCl) |
Derivatization and Functionalization of this compound for Library Generation
The generation of a diverse chemical library from a core scaffold like this compound is pivotal for structure-activity relationship (SAR) studies and drug discovery. Advanced synthetic methods, including C-H activation and cross-coupling reactions, alongside selective modifications, are instrumental in achieving this goal.
Exploration of C-H Activation and Cross-Coupling Methodologies
Direct C-H activation and cross-coupling reactions represent powerful tools for the late-stage functionalization of the benzofuran core, minimizing the need for pre-functionalized starting materials.
C-H Activation: Palladium-catalyzed C-H arylation is a prominent strategy for the direct introduction of aryl groups onto the benzofuran nucleus. While specific examples for this compound are not extensively documented, related studies on benzofurans suggest that the C3 position is a likely site for selective C-H functionalization. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and an oxidant to facilitate the catalytic cycle. The fluorine substituents at the 4 and 7 positions can influence the electron density of the aromatic ring, potentially affecting the regioselectivity and efficiency of the C-H activation process.
Cross-Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are indispensable for forging new carbon-carbon and carbon-heteroatom bonds. To employ these methods, the this compound scaffold would first need to be halogenated, for instance, at the C3 or C5/C6 positions.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated 4,7-difluorobenzofuran derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly versatile for introducing a wide range of aryl and heteroaryl moieties.
Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is the method of choice. This reaction couples a terminal alkyne with a halogenated benzofuran derivative, typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups by coupling with an alkene in the presence of a palladium catalyst.
The following table summarizes potential cross-coupling reactions for the derivatization of a hypothetical halogenated this compound precursor.
| Coupling Reaction | Reactants | Catalyst System | Potential Product |
| Suzuki-Miyaura | Halogenated this compound, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-substituted this compound |
| Sonogashira | Halogenated this compound, Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Alkynyl-substituted this compound |
| Heck | Halogenated this compound, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkenyl-substituted this compound |
Selective Modification of the Hydroxymethyl Group and Aromatic Ring
The presence of both a hydroxymethyl group and a difluorinated aromatic ring in this compound offers multiple avenues for selective functionalization.
Modification of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group is a versatile handle for various transformations:
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane would yield the corresponding aldehyde, which can then be used in a plethora of subsequent reactions such as reductive amination, Wittig reactions, or aldol condensations. Stronger oxidizing agents, such as potassium permanganate or Jones reagent, would lead to the carboxylic acid derivative, which can be converted to esters, amides, or other acid derivatives.
Etherification and Esterification: The hydroxyl group can be readily converted to ethers or esters through reactions with alkyl halides or acyl chlorides/anhydrides, respectively. These modifications can significantly alter the lipophilicity and steric properties of the molecule.
Nucleophilic Substitution: The hydroxyl group can be transformed into a good leaving group (e.g., a tosylate or mesylate), enabling its substitution by a wide range of nucleophiles to introduce diverse functionalities.
Modification of the Aromatic Ring: Beyond C-H activation and cross-coupling, the aromatic ring can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (two fluorine atoms, the oxygen of the furan ring, and the hydroxymethyl group at the 2-position) will govern the regioselectivity of these reactions. For instance, nitration, halogenation, or Friedel-Crafts reactions could potentially introduce additional substituents at the C5 or C6 positions, although the electron-withdrawing nature of the fluorine atoms might render the ring less reactive.
Stereoselective Synthesis of Chiral this compound Analogues
The introduction of chirality is a critical aspect of drug design, as enantiomers often exhibit different pharmacological activities. While this compound itself is achiral, its derivatization can lead to the formation of stereocenters. The development of stereoselective synthetic methods is therefore of high importance.
Asymmetric synthesis of benzofuran derivatives often involves the use of chiral catalysts or chiral auxiliaries. For instance, asymmetric cyclization reactions to form the benzofuran ring can be catalyzed by chiral transition metal complexes or organocatalysts. Although specific methods for the stereoselective synthesis of chiral analogues of this compound are not widely reported, general strategies for asymmetric benzofuran synthesis can be adapted.
One potential approach involves the asymmetric reduction of a suitable ketone precursor to generate a chiral alcohol, which can then be cyclized to form the chiral dihydrobenzofuran ring. Subsequent aromatization would yield the desired chiral benzofuran derivative. Another strategy could involve the enantioselective addition of a nucleophile to a 2-formyl-4,7-difluorobenzofuran, which would create a chiral center at the carbon bearing the newly formed hydroxyl group.
The following table outlines potential strategies for the stereoselective synthesis of chiral analogues.
| Strategy | Key Step | Chiral Inductor | Potential Chiral Product |
| Asymmetric Reduction | Enantioselective reduction of a 2-acyl-4,7-difluorobenzofuran precursor | Chiral reducing agent (e.g., CBS reagent) or chiral catalyst | Chiral 2-(1-hydroxyalkyl)-4,7-difluorobenzofuran |
| Asymmetric Addition | Enantioselective nucleophilic addition to 2-formyl-4,7-difluorobenzofuran | Chiral catalyst (e.g., chiral Lewis acid or organocatalyst) | Chiral 2-(hydroxy(substituted)methyl)-4,7-difluorobenzofuran |
| Asymmetric Cyclization | Enantioselective intramolecular cyclization of a prochiral precursor | Chiral transition metal catalyst or organocatalyst | Chiral dihydrobenzofuran derivative, followed by aromatization |
Sustainable and Green Chemistry Aspects in the Synthesis of Fluorinated Benzofurans
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. For the synthesis of fluorinated benzofurans like this compound, several green chemistry aspects can be considered to minimize environmental impact.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. This involves favoring addition and cyclization reactions over substitution and elimination reactions that generate stoichiometric byproducts.
Use of Safer Solvents and Reagents: The replacement of hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids is a major focus. Additionally, employing less toxic and more environmentally benign reagents is crucial. For instance, catalytic methods are generally preferred over stoichiometric reagents.
Energy Efficiency: The use of microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption compared to traditional batch processing. Flow chemistry, in particular, offers advantages in terms of safety, scalability, and process control.
Catalysis: The use of catalytic processes, both homogeneous and heterogeneous, is a cornerstone of green chemistry. Catalysts reduce the activation energy of reactions, allowing them to proceed under milder conditions and often with higher selectivity, thereby reducing waste. Biocatalysis, using enzymes to perform specific chemical transformations, is also a promising green approach for the synthesis of complex molecules.
Renewable Feedstocks: While the synthesis of highly specialized fluorinated compounds often relies on petroleum-based starting materials, research into the use of bio-based feedstocks for the synthesis of key intermediates is an active area of investigation.
By integrating these principles into the synthetic design, the production of this compound and its derivatives can be made more sustainable and environmentally responsible.
Mechanistic Organic Chemistry Investigations of 4,7 Difluoro 2 Hydroxymethylbenzofuran Transformations
Reaction Mechanism Elucidation for Key Synthetic Steps
The synthesis of 4,7-Difluoro-2-hydroxymethylbenzofuran can be envisaged through a multi-step sequence starting from readily available fluorinated phenols. A plausible synthetic route involves the initial etherification of a difluorophenol followed by an intramolecular cyclization.
One common approach to benzofuran (B130515) synthesis is the Perkin rearrangement, which involves the base-catalyzed reaction of a salicylaldehyde (B1680747) with an acetic anhydride. However, for a 2-substituted benzofuran, a more direct route is often preferred. A likely pathway to this compound would involve the reaction of 2,5-difluorophenol (B1295083) with a suitable three-carbon synthon that already contains the hydroxymethyl group or a precursor.
A key step in many benzofuran syntheses is the intramolecular cyclization of an ortho-substituted phenol (B47542) derivative. For instance, an o-alkenylphenol can undergo oxidative cyclization to form the benzofuran ring. In the case of this compound, a potential precursor would be a substituted 2,5-difluorophenol.
The mechanism for such a cyclization, particularly when catalyzed, often involves the formation of a metal-phenoxide complex, followed by coordination of the double bond of the side chain to the metal center. Subsequent migratory insertion or a related process leads to the formation of the new C-O or C-C bond of the furan (B31954) ring. The final step would then be a rearomatization of the ring system.
Role of Transition Metal Catalysis in C-C and C-X Bond Formations
Transition metal catalysis is instrumental in the synthesis of complex heterocyclic molecules like benzofurans, offering high efficiency and selectivity. acs.org Palladium, copper, nickel, and rhodium-based catalysts are frequently employed for the construction of the benzofuran core through C-C and C-O bond-forming reactions. acs.org
In a potential synthesis of this compound, a palladium-catalyzed process such as the Larock indole (B1671886) synthesis, adapted for benzofurans, could be employed. This would involve the coupling of an o-iodophenol with a terminal alkyne. For the target molecule, this would translate to the coupling of 2,5-difluoro-6-iodophenol with propargyl alcohol. The catalytic cycle would typically involve the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination of the alkyne, migratory insertion, and finally, reductive elimination to furnish the benzofuran ring and regenerate the Pd(0) catalyst.
Copper catalysts are also widely used, often in conjunction with palladium in reactions like the Sonogashira coupling, which can be a precursor step to the cyclization. acs.org Nickel catalysis has also emerged as a powerful tool for the synthesis of benzofuran derivatives, often proceeding through mechanisms involving nickelacycle intermediates. acs.org The choice of catalyst and ligands is crucial in controlling the regioselectivity and yield of the desired product.
Table 1: Representative Transition Metal-Catalyzed Reactions in Benzofuran Synthesis
| Catalyst System | Reaction Type | Role in Synthesis of this compound |
|---|---|---|
| Pd(PPh₃)₄ / CuI | Sonogashira Coupling / Cyclization | Formation of a C-C bond between a difluoro-iodophenol and an alkyne, followed by intramolecular C-O bond formation. |
| Ni(cod)₂ / Ligand | Cross-Coupling / Cyclization | Can facilitate the intramolecular cyclization of a suitable precursor through a nickel-catalyzed pathway. |
| Rh(I) complexes | C-H Activation / Annulation | Potential for direct C-H functionalization of a difluorophenol to introduce the side chain, followed by cyclization. |
Kinetic and Thermodynamic Profiling of Fluorinated Benzofuran Reactions
The outcome of chemical reactions is governed by the interplay of kinetics and thermodynamics. In the synthesis of substituted benzofurans, reaction conditions can often be tuned to favor either the kinetically or thermodynamically controlled product. For instance, in a cyclization reaction, a lower reaction temperature might favor the formation of a less stable, but more rapidly formed, kinetic product. Conversely, higher temperatures and longer reaction times can allow for the equilibration to the more stable thermodynamic product. mdpi.com
The table below presents hypothetical data to illustrate the concepts of kinetic and thermodynamic control in a key cyclization step for a fluorinated benzofuran precursor.
Table 2: Hypothetical Kinetic and Thermodynamic Data for a Key Cyclization Step
| Product | Activation Energy (Ea) (kJ/mol) | Enthalpy of Formation (ΔHf) (kJ/mol) | Reaction Conditions Favoring Formation |
|---|---|---|---|
| Kinetic Isomer | 80 | -150 | Low Temperature, Short Reaction Time |
| Thermodynamic Isomer | 95 | -180 | High Temperature, Long Reaction Time |
Influence of Fluorine Atoms on Reaction Pathways and Selectivity
The two fluorine atoms at the 4 and 7 positions of the benzofuran ring have a profound impact on the molecule's reactivity and the selectivity of its transformations. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing effect through the sigma bond (inductive effect). This effect can also be accompanied by a weaker electron-donating effect through resonance (mesomeric effect).
The strong inductive effect of the fluorine atoms in this compound has several important consequences:
Acidity of Phenolic Precursors: In a synthesis starting from a difluorophenol, the fluorine atoms increase the acidity of the phenolic proton. This can facilitate the formation of the phenoxide ion, which is often a key nucleophile in the cyclization step.
Reactivity of the Aromatic Ring: The electron-withdrawing nature of the fluorine atoms deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. This can be advantageous in preventing unwanted side reactions during the synthesis.
Regioselectivity of Cyclization: The electronic effects of the fluorine atoms can influence the regioselectivity of the intramolecular cyclization step. They can direct the cyclization to a specific position on the aromatic ring by modulating the electron density at different carbon atoms.
Recent research has shown that the introduction of fluorine atoms can significantly alter the biological and chemical properties of heterocyclic compounds. aub.edu.lb In the context of mechanistic organic chemistry, the presence of fluorine provides a powerful tool for fine-tuning reaction pathways and achieving desired selectivity.
Computational and Theoretical Chemistry Studies on 4,7 Difluoro 2 Hydroxymethylbenzofuran
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can elucidate the electronic distribution and energy levels within 4,7-Difluoro-2-hydroxymethylbenzofuran, which are critical determinants of its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity.
| Molecular Orbital | Description | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Indicates the region of the molecule most likely to donate electrons in a reaction. |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the region of the molecule most likely to accept electrons in a reaction. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher polarizability and greater chemical reactivity. |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas typically represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. For this compound, the MEP surface would highlight the electronegative fluorine and oxygen atoms as regions of negative potential, while the hydrogen atoms of the hydroxyl and methyl groups would likely be regions of positive potential.
Molecular Modeling and Conformational Analysis of the 4,7-Difluorobenzofuran Scaffold
Molecular modeling techniques are employed to study the three-dimensional structure and conformational flexibility of molecules. For the 4,7-difluorobenzofuran scaffold, which forms the core of this compound, conformational analysis can identify the most stable arrangements of its atoms in space. This is particularly important for understanding how the molecule might interact with biological targets. The presence of the hydroxymethyl group at the 2-position introduces rotational freedom, leading to various possible conformations. Identifying the lowest energy conformers is a critical step in predicting the molecule's preferred shape.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into how a ligand, such as a benzofuran (B130515) derivative, interacts with a biological target, like a protein or enzyme. nih.gov These simulations can reveal the stability of the ligand-target complex and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. nih.gov For this compound, MD simulations could be used to predict its binding mode and affinity to a specific target, thereby guiding the design of more potent derivatives. nih.gov The stability of such complexes can be further evaluated through binding free energy calculations using methods like MM/GBSA and MM/PBSA. nih.gov
In Silico Screening and Virtual Library Design for Novel Benzofuran Derivatives
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govjazindia.com This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing. nih.gov Starting with the this compound scaffold, a virtual library of novel derivatives can be designed by systematically modifying its structure. These derivatives can then be computationally screened against various biological targets to identify potential lead compounds for a range of therapeutic areas, including anticancer and antibacterial applications. jazindia.com Molecular docking is a common method used in virtual screening to predict the binding orientation and affinity of a ligand to a target. jazindia.comnih.gov
| Computational Technique | Application in Drug Discovery | Relevance to this compound |
| Molecular Docking | Predicts the preferred binding mode of a ligand to a receptor. jazindia.com | Could be used to predict how this compound and its derivatives bind to various biological targets. nih.gov |
| Virtual Screening | Rapidly screens large libraries of compounds to identify potential drug candidates. nih.gov | A virtual library based on this scaffold could be screened to discover new bioactive molecules. |
| Pharmacophore Modeling | Identifies the essential 3D features of a ligand required for biological activity. | Could be used to design new derivatives with improved potency and selectivity. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4,7 Difluoro 2 Hydroxymethylbenzofuran Derivatives
Design and Synthesis of Systematic Analogs for SAR Probing
The exploration of the SAR of 4,7-Difluoro-2-hydroxymethylbenzofuran derivatives commences with the rational design and synthesis of a library of systematic analogs. The synthetic strategy typically revolves around modifying the core structure at key positions to probe the impact of these changes on biological activity. While specific synthetic schemes for a broad range of this compound analogs are not extensively detailed in publicly available literature, general synthetic routes for benzofuran (B130515) derivatives can be adapted.
Key modifications to probe the SAR of the this compound scaffold would include:
Modification of the 2-hydroxymethyl group: This is a primary site for derivatization. The hydroxyl group can be etherified, esterified, or replaced with other functional groups such as amines, amides, or small alkyl chains. These modifications allow for the investigation of the role of hydrogen bonding, steric bulk, and charge at this position.
Substitution on the benzene (B151609) ring: While the 4- and 7-fluoro substituents are fixed in this specific scaffold, the synthesis of analogs with alternative halogen patterns (e.g., chloro, bromo) or other small lipophilic or hydrophilic groups at these positions in related benzofuran series can provide valuable insights into the electronic and steric requirements for activity. Studies on other halogenated benzofurans have shown that the position and nature of the halogen can significantly influence cytotoxic properties. nih.gov
Introduction of substituents at other positions: The synthesis of analogs with substituents at the 3-, 5-, and 6-positions of the benzofuran ring would help to map the steric and electronic tolerance of the target receptor.
The synthesis of these analogs often involves multi-step sequences, starting from commercially available fluorinated phenols or salicylic (B10762653) aldehydes. The choice of synthetic route depends on the desired functionalization. For instance, the introduction of various groups at the 2-position can be achieved by first preparing the corresponding 4,7-difluorobenzofuran-2-carboxylic acid and then converting it to a variety of amides or esters.
A hypothetical library of analogs for initial SAR screening is presented in the interactive table below.
| Compound ID | R1 (at 2-position) | R2 (at 3-position) | R3 (at 5-position) | R4 (at 6-position) |
| Parent | -CH₂OH | H | H | H |
| A1 | -CH₂OCH₃ | H | H | H |
| A2 | -CH₂OAc | H | H | H |
| A3 | -CHO | H | H | H |
| A4 | -COOH | H | H | H |
| B1 | -CH₂OH | Cl | H | H |
| C1 | -CH₂OH | H | OCH₃ | H |
| D1 | -CH₂OH | H | H | NO₂ |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound derivatives, QSAR models can be developed to predict their activity and guide the design of more potent analogs.
The development of a robust QSAR model involves several key steps:
Data Set Preparation: A dataset of synthesized 4,7-difluorobenzofuran analogs with their corresponding experimentally determined biological activities (e.g., IC₅₀ values) is required.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each analog. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular shape, volume, and surface area.
Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), molar refractivity.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds not used in model development.
For fluorinated benzoxazinone (B8607429) inhibitors of protoporphyrinogen (B1215707) IX oxidase, a QSAR model was successfully built to predict their inhibitory activity, highlighting the pivotal role of fluorine substituents. nih.gov A similar approach could identify key descriptors for the biological activity of this compound derivatives. A hypothetical QSAR equation might look like:
pIC₅₀ = β₀ + β₁(LogP) + β₂(PSA) + β₃(Dipole_Moment) + ...
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients for the respective descriptors. Such a model could reveal, for instance, that higher lipophilicity and a specific dipole moment are beneficial for activity.
Ligand-Target Interaction Analysis through Molecular Docking and Binding Free Energy Calculations
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific receptor, providing insights into the binding mode and affinity. nih.gov For this compound derivatives, molecular docking studies can elucidate how these molecules interact with their biological target at an atomic level.
The process typically involves:
Preparation of the Receptor and Ligands: The 3D structure of the target protein is obtained from a protein database or homology modeling. The 3D structures of the 4,7-difluorobenzofuran analogs are generated and optimized.
Docking Simulation: The ligands are "docked" into the active site of the receptor using specialized software. The program samples a large number of possible conformations and orientations of the ligand within the binding pocket.
Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
For example, docking studies could reveal that the 2-hydroxymethyl group of the parent compound forms a crucial hydrogen bond with a specific amino acid residue in the active site. The fluorine atoms at positions 4 and 7 might engage in favorable interactions with hydrophobic pockets or form non-classical hydrogen bonds. nih.gov
Binding Free Energy Calculations: To further refine the prediction of binding affinity, more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be employed. These methods provide a more accurate estimation of the binding free energy by considering factors like solvation effects.
A hypothetical summary of docking results for a series of analogs is presented in the interactive table below.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Interactions |
| Parent | -8.5 | Ser120, Phe250 | H-bond with Ser120, Hydrophobic interaction with Phe250 |
| A1 | -8.2 | Phe250 | Loss of H-bond, Hydrophobic interaction |
| A2 | -8.7 | Ser120, Phe250, Arg150 | H-bond with Ser120, Hydrophobic interaction, Salt bridge with Arg150 |
| B1 | -9.1 | Ser120, Phe250, Tyr300 | H-bond with Ser120, Hydrophobic interaction, Halogen bond with Tyr300 |
Elucidation of Key Pharmacophoric Features of the 4,7-Difluorobenzofuran Moiety
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. Elucidating the key pharmacophoric features of the 4,7-difluorobenzofuran moiety is crucial for designing novel molecules with improved activity and for virtual screening of compound libraries.
Pharmacophore models can be generated using two main approaches:
Ligand-based pharmacophore modeling: This method is used when the 3D structure of the target is unknown. It involves aligning a set of active molecules and identifying the common chemical features that are responsible for their activity.
Structure-based pharmacophore modeling: When the 3D structure of the ligand-receptor complex is available, the key interaction points between the ligand and the receptor can be directly translated into pharmacophoric features.
A pharmacophore model for this compound derivatives might include features such as:
A hydrogen bond donor: Representing the 2-hydroxymethyl group.
A hydrogen bond acceptor: The furan (B31954) oxygen.
Two aromatic/hydrophobic regions: The fused benzene and furan rings.
Negative ionizable/hydrophobic features: Corresponding to the fluorine atoms, which can participate in specific interactions.
Validation of a pharmacophore model is essential to ensure its ability to distinguish between active and inactive compounds. fip.org Once validated, the model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features and are therefore likely to be active.
Investigation of Physicochemical Properties in Relation to Biological Response
The physicochemical properties of a molecule, such as polarity and hydrogen bonding potential, play a critical role in its pharmacokinetic and pharmacodynamic profile. For this compound derivatives, understanding the relationship between these properties and the biological response is essential for optimizing drug-like characteristics.
The interplay between these physicochemical properties and biological activity can be complex. For instance, increasing lipophilicity (by masking the hydroxyl group) might enhance membrane permeability but could also lead to decreased solubility and increased non-specific binding. A systematic investigation of these properties across a series of analogs, coupled with biological testing, is necessary to establish a clear structure-property relationship.
The following interactive table provides a hypothetical summary of physicochemical properties and their potential impact on biological response for a set of analogs.
| Compound ID | LogP | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Biological Response |
| Parent | 2.1 | 32.7 | 1 | 2 | Moderate activity, good solubility |
| A1 | 2.3 | 23.5 | 0 | 2 | Decreased activity due to loss of H-bond donation |
| A2 | 2.5 | 49.3 | 0 | 3 | Increased activity due to additional interactions |
| A4 | 1.8 | 50.0 | 1 | 3 | Potentially higher activity but lower permeability |
By systematically studying these relationships, medicinal chemists can fine-tune the structure of this compound to develop derivatives with optimized efficacy and drug-like properties.
Pre Clinical Biological and Pharmacological Research of 4,7 Difluoro 2 Hydroxymethylbenzofuran Derivatives
Cell-Based Assays for Functional Biological Responses
Apoptosis Induction and Cell Cycle Modulation Studies
Research into various benzofuran (B130515) derivatives has revealed their potential to induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cells, suggesting a possible avenue for anti-cancer therapeutic development.
Certain benzofuran derivatives have been shown to trigger apoptosis through caspase-dependent pathways. For instance, studies on some halogenated benzofuran derivatives demonstrated a significant increase in the activity of caspase-3 and caspase-7 in cancer cell lines. mdpi.com This activation is a key step in the execution phase of apoptosis. Furthermore, the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis, has been observed. Some derivatives cause a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, thereby promoting cell death.
In addition to inducing apoptosis, several benzofuran derivatives have been found to interfere with the normal progression of the cell cycle in cancerous cells. These compounds can cause cell cycle arrest at various phases, thereby inhibiting proliferation. For example, some derivatives have been reported to induce G2/M phase arrest in liver cancer cells (HepG2) and both S and G2/M phase arrest in lung cancer cells (A549). mdpi.com Another study on a novel benzofuran lignan (B3055560) derivative showed a G2/M arrest in Jurkat T-cells, which was dependent on the p53 tumor suppressor protein. nih.gov This suggests that the mechanism of cell cycle modulation can be cell-type specific and may depend on the specific chemical structure of the benzofuran derivative.
Table 1: Effects of Benzofuran Derivatives on Cell Cycle Progression
| Benzofuran Derivative Type | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Halogenated Benzofuran | HepG2 (Liver Cancer) | G2/M Phase Arrest | mdpi.com |
| Halogenated Benzofuran | A549 (Lung Cancer) | S and G2/M Phase Arrest | mdpi.com |
| Benzofuran Lignan | Jurkat T-cells | p53-dependent G2/M Arrest | nih.gov |
Neuroprotective Activity in Cellular Models
The neuroprotective potential of benzofuran derivatives has been investigated in various cellular models of neurodegenerative diseases. These studies often focus on protecting neurons from damage caused by oxidative stress and excitotoxicity.
One area of investigation is the antioxidant capacity of these compounds. Certain benzofuran-2-one derivatives have demonstrated the ability to reduce intracellular reactive oxygen species (ROS) levels and protect differentiated SH-SY5Y neuroblastoma cells from catechol-induced cell death. mdpi.com This neuroprotective effect is partly attributed to the induction of Heme Oxygenase-1 (HO-1), an enzyme with known antioxidant and neuroprotective functions. mdpi.com
Other studies have focused on the ability of benzofuran derivatives to protect against excitotoxicity, a process implicated in neurodegenerative disorders where excessive stimulation of neurons by neurotransmitters like glutamate (B1630785) leads to cell damage and death. A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were found to protect primary cultured rat cortical cells from N-methyl-D-aspartate (NMDA)-induced excitotoxicity. nih.gov The mechanism of this protection was linked to the attenuation of NMDA-induced ROS generation. nih.gov
Table 2: Neuroprotective Mechanisms of Benzofuran Derivatives in Cellular Models
| Benzofuran Derivative Type | Cellular Model | Protective Mechanism | Reference |
|---|---|---|---|
| Benzofuran-2-one Derivatives | Differentiated SH-SY5Y cells | Reduction of ROS, Induction of HO-1 | mdpi.com |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide Derivatives | Primary rat cortical cells | Attenuation of NMDA-induced ROS generation | nih.gov |
Mechanistic Investigations of Biological Activity at Molecular and Cellular Levels
Understanding the precise molecular targets and signaling pathways affected by benzofuran derivatives is crucial for their development as therapeutic agents.
Target Identification and Validation Approaches
While specific molecular targets for many benzofuran derivatives are still under investigation, some studies have pointed towards potential candidates. For example, in the context of cancer, tubulin has been identified as a potential target for some halogenated benzofurans. mdpi.com These compounds were found to inhibit tubulin polymerization, a process essential for microtubule formation and cell division, which is a validated target for several established anticancer drugs. mdpi.com
Downstream Signaling Pathway Analysis
The biological effects of benzofuran derivatives are mediated through the modulation of various downstream signaling pathways. In the context of apoptosis, the activation of caspase cascades and the regulation of Bcl-2 family proteins are key downstream events. For neuroprotection, the induction of antioxidant response pathways, such as the one involving HO-1, appears to be a significant downstream effect. mdpi.com One study on a benzofuran lignan derivative identified the p53 pathway as being predominantly responsible for its cell death-inducing effects, with a partial contribution from the NF-κB pathway. nih.gov
In Vivo Efficacy Studies in Relevant Pre-clinical Animal Models (Excluding Clinical Human Trials)
Currently, there is a lack of publicly available data on the in vivo efficacy of 4,7-Difluoro-2-hydroxymethylbenzofuran or its close derivatives in pre-clinical animal models.
Disease Models Reflecting Potential Therapeutic Applications
The in vitro findings for a range of benzofuran derivatives suggest that future in vivo studies could be directed towards animal models of cancer and neurodegenerative diseases. For anticancer research, xenograft models using human cancer cell lines would be appropriate to assess the tumor-inhibiting effects of these compounds. For neuroprotection, animal models of Alzheimer's disease, Parkinson's disease, or ischemic stroke could be utilized to evaluate the therapeutic potential of promising benzofuran derivatives identified in cellular assays.
Assessment of Compound Efficacy and Selectivity In Vivo
Currently, there is a lack of specific published studies detailing the in vivo assessment of this compound derivatives for any particular therapeutic indication. While researchers have synthesized and evaluated various substituted benzofurans, including fluorinated analogs, for conditions such as Alzheimer's disease and cancer, these investigations have largely remained in the in vitro stage. nih.govnih.govnih.gov
For instance, studies on other classes of benzofuran derivatives have shown neuroprotective effects in cellular models of Alzheimer's disease. nih.gov Some 2-arylbenzofuran derivatives have demonstrated inhibitory activity against enzymes implicated in the disease's pathology. nih.govnih.govsemanticscholar.org However, these findings have not yet been followed up with in vivo studies to confirm their efficacy and selectivity in a living organism. The progression of such compounds into preclinical animal models would be a critical next step to ascertain their therapeutic potential.
Pre-clinical Drug Metabolism and Pharmacokinetics (DMPK) Studies
The metabolism of fluorinated compounds can be complex. While the carbon-fluorine bond is generally strong and can block metabolic pathways, leading to improved stability, metabolic defluorination can occur. researchgate.netnih.gov Understanding the metabolic fate of any new fluorinated benzofuran derivative would be a key component of its preclinical development.
Applications of 4,7 Difluoro 2 Hydroxymethylbenzofuran in Medicinal Chemistry and Drug Discovery
Recognition of the 4,7-Difluoro-2-hydroxymethylbenzofuran Scaffold as a Privileged Structure
The concept of a "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The benzofuran (B130515) scaffold itself is widely recognized as a privileged structure, forming the core of a diverse range of therapeutic agents. niscpr.res.inmdpi.com The introduction of fluorine atoms, as seen in the 4,7-difluoro substitution pattern, can further enhance the privileged nature of this scaffold. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity through the formation of favorable electrostatic interactions, and enhanced membrane permeability. mdpi.com The 2-hydroxymethyl group provides a crucial handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic profiles.
| Table 1: Examples of Benzofuran-Containing Drugs and Their Therapeutic Applications | | :--- | :--- | | Drug Name | Therapeutic Area | | Amiodarone | Antiarrhythmic | | Bufuralol | Beta-blocker | | Griseofulvin | Antifungal | | Vilazodone | Antidepressant | | Darifenacin | Anticholinergic |
Lead Generation and Optimization Strategies Utilizing the Benzofuran Core
The this compound scaffold serves as an excellent starting point for both lead generation and lead optimization campaigns. In lead generation, libraries of compounds based on this core can be synthesized and screened against a variety of biological targets. The inherent drug-like properties of the fluorinated benzofuran core increase the probability of identifying initial hits.
During lead optimization, the functional groups of this compound can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties. The 2-hydroxymethyl group is particularly amenable to derivatization, allowing for the introduction of various functionalities through esterification, etherification, or oxidation followed by further reactions. The fluorine atoms at the 4 and 7 positions are generally not modified but their influence on the electronic properties of the aromatic ring can guide the design of derivatives with improved target interactions.
| Table 2: Hypothetical Lead Optimization Strategies for this compound Derivatives | | :--- | :--- | :--- | | Modification | Rationale | Potential Outcome | | Esterification of the 2-hydroxymethyl group | Increase lipophilicity, potentially improving cell permeability. | Enhanced oral bioavailability. | | Etherification of the 2-hydroxymethyl group | Introduce larger substituents to probe the target's binding pocket. | Increased potency and selectivity. | | Oxidation of the 2-hydroxymethyl group to an aldehyde or carboxylic acid | Introduce a hydrogen bond acceptor or a negatively charged group. | Altered binding mode and improved solubility. | | Introduction of substituents on the furan (B31954) ring | Explore additional binding interactions. | Fine-tuning of biological activity. |
Scaffold Hopping and Bioisosteric Replacement Approaches for Enhanced Drug-like Properties
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a known active compound with a structurally different scaffold while retaining similar biological activity. nih.gov The this compound scaffold can serve as a novel core in scaffold hopping endeavors, aiming to identify new chemical entities with improved properties, such as enhanced novelty for intellectual property purposes or a more favorable safety profile.
Development of Fluorinated Benzofuran-Based Chemical Probes for Biological Systems
Chemical probes are essential tools for studying biological systems and validating drug targets. The benzofuran scaffold is known to be a component of fluorescent molecules. nih.gov The presence of fluorine atoms in this compound can modulate the fluorescent properties of derivatives, potentially leading to the development of novel chemical probes. These probes could be used for imaging, target identification, and mechanistic studies. The 2-hydroxymethyl group provides a convenient point of attachment for linker moieties, allowing for the conjugation of the fluorinated benzofuran core to other molecules, such as affinity tags or photoreactive groups.
Strategic Integration into Multi-component Reaction Systems for Complexity Generation
Multi-component reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. mdpi.comresearchgate.netnih.gov MCRs are highly valued in drug discovery for their ability to rapidly generate complex and diverse molecular libraries. The this compound scaffold, or precursors to it, can be designed to participate in MCRs. For example, the aldehyde derived from the oxidation of the 2-hydroxymethyl group could be a key component in well-known MCRs like the Ugi or Passerini reactions. This approach would allow for the efficient synthesis of large libraries of complex molecules based on the privileged 4,7-difluorobenzofuran core, significantly accelerating the drug discovery process.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,7-Difluoro-2-hydroxymethylbenzofuran, and how can structural purity be verified?
- Synthesis : A common approach involves cyclization of fluorinated phenol precursors using palladium-catalyzed intramolecular Heck reactions . Alternative methods include acid-catalyzed dehydration of substituted diols.
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) are critical for confirming regiochemistry and purity. Fluorine substituents at positions 4 and 7 produce distinct splitting patterns in ¹⁹F NMR, while the hydroxymethyl group (-CH₂OH) at position 2 is confirmed via ¹H NMR coupling constants .
Q. How do the electronic effects of fluorine substituents influence the compound’s reactivity in further derivatization?
- The electron-withdrawing nature of fluorine atoms at positions 4 and 7 deactivates the benzene ring, directing electrophilic substitutions to the less hindered position 5 or 5. The hydroxymethyl group at position 2 can undergo oxidation to a carbonyl or serve as a site for esterification, enabling tailored functionalization .
Q. What are the primary biological targets or pathways investigated for this compound?
- Preliminary studies suggest interactions with enzymatic systems, such as cytochrome P450 isoforms, due to structural similarity to benzofuran-based inhibitors. Fluorine atoms may enhance metabolic stability, while the hydroxymethyl group facilitates hydrogen bonding with active sites .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR or MS) arising from isomerism or impurities be resolved?
- Methodology :
- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals caused by fluorine coupling.
- Isotopic labeling (e.g., deuterated solvents) or computational DFT-based NMR prediction tools can distinguish between regioisomers .
- High-performance liquid chromatography (HPLC) with tandem MS (LC-MS/MS) isolates impurities for structural elucidation .
Q. What strategies optimize yield in palladium-catalyzed syntheses while minimizing defluorination side reactions?
- Experimental Design :
- Screen ligands (e.g., XPhos, SPhos) to stabilize Pd intermediates and reduce oxidative addition side pathways.
- Control reaction temperature (<100°C) and use mild bases (K₂CO₃) to prevent cleavage of C-F bonds .
- Monitor reaction progress via in-situ ¹⁹F NMR to detect defluorination early .
Q. How do steric and electronic effects of substituents impact the compound’s binding affinity in structure-activity relationship (SAR) studies?
- SAR Analysis :
- Replace the hydroxymethyl group with bulkier substituents (e.g., -CH₂OAc) to assess steric hindrance.
- Compare fluorine (electron-withdrawing) with chlorine (similar size but less electronegative) to isolate electronic contributions .
- Molecular docking simulations (e.g., AutoDock Vina) model interactions with target proteins .
Q. What computational methods predict the compound’s physicochemical properties (e.g., logP, solubility) for drug discovery applications?
- Approach :
- Use QSPR/QSAR models (e.g., ACD/Labs Percepta) to estimate logP and pKa based on fluorine and hydroxymethyl group contributions.
- Molecular dynamics (MD) simulations assess solvation free energy in aqueous and lipid membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
